molecular formula C23H20N2O4 B2807032 Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate CAS No. 338785-27-6

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate

Cat. No. B2807032
CAS RN: 338785-27-6
M. Wt: 388.423
InChI Key: UKLHKFUNMVMPPL-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate, commonly known as MBPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of acrylate derivatives and has been found to possess potential pharmacological properties. The purpose of

Scientific Research Applications

Polymer and Hydrogel Development

  • A novel crosslinker identified as similar to Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate was synthesized and used in creating crosslinked polymeric hydrogels from monomers like 2-hydroxyethyl acrylate (HEA) and 2-hydroxypropyl methacrylate (HPMA). These hydrogels demonstrated specific drug release rates influenced by crosslinking density, drug loading percentage, monomer type, and pH, showcasing the compound's potential in tailored drug delivery systems (A. Arun & B. Reddy, 2005).

Synthesis of Heterocyclic Systems

  • The compound's derivatives have been utilized as versatile synthons for the synthesis of multifunctional heterocyclic systems. Such systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, indicating its significant role in organic synthesis and potential applications in creating complex organic compounds (Lucija Pizzioli et al., 1998).

Photoinitiated Polymerization

  • Research on polymers containing side-chain benzophenone chromophores, related to Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate, highlighted their efficiency in UV photoinitiated polymerization of acrylic monomers. Such studies pave the way for developing new photoinitiators for industrial polymerization processes, offering insights into the compound's utility in materials science (C. Carlini et al., 1983).

Antimicrobial Polymers

  • Functionalized monomers based on the compound and similar structures have been synthesized and polymerized to evaluate their antimicrobial activity. Such research demonstrates the compound's potential in contributing to the development of antimicrobial coatings or materials, crucial for healthcare and sanitation applications (M. Saraei et al., 2016).

properties

IUPAC Name

methyl (E)-2-benzamido-3-(4-phenoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-28-23(27)21(25-22(26)17-8-4-2-5-9-17)16-24-18-12-14-20(15-13-18)29-19-10-6-3-7-11-19/h2-16,24H,1H3,(H,25,26)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLHKFUNMVMPPL-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=C(C=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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